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Camelliaside A

Cat. No.: B12432865
M. Wt: 756.7 g/mol
InChI Key: VNLOLXSJMINBIS-XWAGUSETSA-N
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Description

Overview of Flavonoid Glycosides in Natural Product Chemistry

Flavonoids are a vast and diverse group of polyphenolic compounds synthesized by plants. scispace.comnih.gov They share a common fifteen-carbon skeleton (C6-C3-C6), consisting of two benzene rings linked through a heterocyclic pyrane ring. nih.govresearchgate.net In nature, flavonoids are frequently found conjugated with sugar moieties, forming flavonoid glycosides. acs.orgmdpi.com This glycosylation process enhances their solubility and stability, and facilitates their transport and storage within the plant. mdpi.com

Flavonoid glycosides play crucial roles in plant physiology, contributing to pigmentation to attract pollinators, providing protection against UV radiation, and defending against pathogens and herbivores. acs.org From a human health perspective, these compounds are significant components of our diet, found abundantly in fruits, vegetables, and beverages like tea. acs.orgmdpi.com The scientific interest in flavonoid glycosides stems from their wide range of demonstrated biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netacs.org The sugar part of the molecule is a key determinant of its bioavailability and metabolic fate in the body. nih.gov

Significance of Camelliaside A within the Flavonoid Research Landscape

This compound is a specific type of flavonol glycoside. ontosight.ai Its aglycone core is kaempferol (B1673270), a well-known flavonol, which is attached to a complex trisaccharide chain. ontosight.aiontosight.ai This intricate sugar arrangement distinguishes this compound from many other flavonoid glycosides and is crucial to its biological profile.

Initially identified in the seeds of Camellia oleifera (tea oil camellia) and later in other Camellia species like Camellia sinensis (the common tea plant) and Astragalus glycyphyllos, this compound has become a focal point for several research endeavors. medchemexpress.combiosynth.compensoft.netpensoft.net Its significance lies in its demonstrated bioactive properties. Research has highlighted its potential as a potent antioxidant, capable of scavenging harmful free radicals. biosynth.comcaymanchem.com For instance, it has been shown to scavenge superoxide (B77818) radicals and inhibit enzymes like monoamine oxidase B (MAO-B) and 5-lipoxygenase (5-LO). caymanchem.com

The compound's presence in commercially important plants like tea has also spurred research into its potential applications in the food and cosmetic industries. biosynth.com Furthermore, the study of this compound and its derivatives contributes to a deeper understanding of the structure-activity relationships within the broader class of flavonoid glycosides.

Current Trajectories and Future Directions in this compound Investigation

Current research on this compound is multifaceted, exploring its biosynthesis, bioactivity, and potential for practical application. One promising area is the use of biotechnological methods to enhance its production. Studies have demonstrated the potential of in vitro plant cultures to produce significant quantities of this compound, offering a sustainable alternative to extraction from wild or cultivated plants. pensoft.netpensoft.net

Another key trajectory is the investigation of its metabolic fate and mechanism of action in biological systems. Understanding how this compound is absorbed, metabolized, and exerts its effects at a cellular and molecular level is crucial for any potential therapeutic applications. Recent studies have even explored the reconstruction of its biosynthetic pathway in other organisms, such as tomatoes, to enhance their nutritional value. oup.com

Future research will likely focus on several key areas:

Elucidation of Biosynthetic Pathways: Fully mapping the genetic and enzymatic pathways responsible for the synthesis of this compound in Camellia species will be critical for metabolic engineering and enhanced production. oup.comnih.gov

In-depth Pharmacological Studies: More comprehensive in vivo studies are needed to validate the promising in vitro findings and to understand the full spectrum of its physiological effects.

Development of Derivatives: The synthesis of novel derivatives of this compound could lead to compounds with enhanced bioavailability, stability, or specific biological activities.

Clinical Investigations: Should preclinical studies prove successful, the long-term trajectory would involve carefully designed clinical trials to evaluate its efficacy and safety in humans for specific health conditions.

The continued exploration of this compound holds significant promise for the development of new functional foods, cosmetic ingredients, and potentially, therapeutic agents.

Compound Data

Compound Name
This compound
Camelliaside B
Camelliaside C
Kaempferol
Quercetin (B1663063)
Rutin
Astragalin (B1665802)
Nicotiflorin (B191644)
Isoquercitrin

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C33H40O20 biosynth.com
Molecular Weight 756.66 g/mol biosynth.com
CAS Number 135095-52-2 biosynth.com
Appearance White crystalline powder chemicalbook.comchemicalbook.com
Solubility Soluble in methanol (B129727), ethanol, DMSO chemicalbook.comchemicalbook.com
Boiling Point (Predicted) 1097.2 ± 65.0 °C chemicalbook.com
Density (Predicted) 1.79 ± 0.1 g/cm³ chemicalbook.com
Natural Sources Camellia oleifera, Camellia sinensis, Astragalus glycyphyllos medchemexpress.combiosynth.compensoft.netpensoft.net

Interactive Data Table: Reported Biological Activities of this compound

ActivityFindingSource
Antioxidant Scavenges superoxide radicals (IC50 = 137.44 µM) caymanchem.com
Enzyme Inhibition Inhibits monoamine oxidase B (MAO-B) at 1 µM caymanchem.com
Enzyme Inhibition Inhibits 5-lipoxygenase (5-LO) in RBL-1 cells (IC50 = 390 µM) caymanchem.com
Antifungal Shows inhibitory effects against Rhizoctonia solani chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O20 B12432865 Camelliaside A

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1

InChI Key

VNLOLXSJMINBIS-XWAGUSETSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Phytogeographical Distribution of Camelliaside a

Primary Botanical Sources of Camelliaside A

The isolation and identification of this compound have been documented in specific plant species, primarily within the Theaceae and Fabaceae families.

Camellia oleifera : This species is a significant source of this compound. The compound has been successfully isolated from the methanol (B129727) extract of Camellia oleifera seed pomace, the byproduct of oil extraction from the seeds medchemexpress.com. C. oleifera is a woody oil tree species cultivated in China for over 2,300 years, valued for its high-quality edible oil frontiersin.orgnih.gov.

Camellia japonica : While C. japonica is rich in various flavonoids and other bioactive compounds, the presence of this compound is not as clearly documented in available research. Studies on this species have identified other related flavonoid glycosides, such as Camellianoside in the leaves and Camelliaside B in the seeds nih.govnih.govresearchgate.netnih.gov.

Camellia fascicularis : This species, endemic to Yunnan, China, is known to contain a variety of polyphenols and flavonoids nih.govnih.gov. However, studies have reported the isolation of Camelliaside B from its leaves, without explicitly mentioning this compound nih.gov.

Camellia nitidissima : Known as the yellow camellia, C. nitidissima is recognized as a medicinal and edible plant containing numerous bioactive components, including flavonoids, saponins (B1172615), and polysaccharides dlu.edu.vnfrontiersin.org. While its phytochemical profile is of great interest, the specific presence of this compound has not been highlighted in the available literature dlu.edu.vnacgpubs.org.

In a notable discovery, this compound has been isolated from a plant outside the Camellia genus. It was identified in the aerial parts of Astragalus glycyphyllos, a perennial flowering plant also known as wild liquorice or liquorice milk-vetch pensoft.netpensoft.net. This finding is significant as it was only the second time this compound was isolated from a plant source, highlighting its rare occurrence in the plant kingdom pensoft.netpensoft.net. A. glycyphyllos is widespread in Europe and temperate Asia and has a history of use in the traditional medicine of many countries pensoft.netresearchgate.netmdpi.com. The presence of both this compound and another rare compound, mauritianin, suggests this plant is a unique source for these specific kaempferol (B1673270) triglycosides pensoft.netpensoft.net.

Table 1: Botanical Sources of this compound

GenusSpeciesCommon NameFamilyPlant Part(s)Reference
CamelliasinensisTea PlantTheaceaeSeeds nih.gov
CamelliaoleiferaOil-seed CamelliaTheaceaeSeed Pomace medchemexpress.com
AstragalusglycyphyllosWild LiquoriceFabaceaeAerial Parts pensoft.netpensoft.net

Distribution within Plant Tissues and Developmental Stages

The concentration of this compound varies depending on the specific plant tissue and potentially the developmental stage of the plant.

In Camellia oleifera and Camellia sinensis , this compound has been specifically identified in the seeds and the seed pomace, which is a derivative of the seeds nih.govmedchemexpress.com. This suggests a targeted accumulation in the reproductive tissues of these plants.

In Astragalus glycyphyllos , the compound was isolated from the aerial parts, which typically include the leaves and stems pensoft.netpensoft.net.

The accumulation of secondary metabolites like flavonoids is often tissue-specific and can change during the plant's life cycle. For instance, in a related species, Camellia nitidissima, the total saponin (B1150181) content was found to be significantly higher in the leaves than in the seeds or flowers, and the levels varied with the age of the leaves dlu.edu.vn. While this observation is for a different class of compounds, it illustrates the principle that the distribution and concentration of phytochemicals are not uniform throughout the plant. The accumulation of compounds is a dynamic process, influenced by the physiological functions of different tissues at various growth stages.

Factors Influencing this compound Accumulation in Plant Biomass

The synthesis and accumulation of flavonoids such as this compound are complex processes influenced by a combination of genetic and environmental factors.

Genetic Factors : The genetic background of a plant is a primary determinant of its phytochemical profile. As seen in Camellia sinensis, different cultivars exhibit significant variation in the concentrations of flavanols (catechins and condensed tannins) mdpi.com. This inherent genetic diversity means that the potential for a plant to produce this compound is encoded in its genome, and breeding programs could potentially select for cultivars with higher yields of this specific compound.

Biotechnological Approaches : In controlled laboratory settings, the accumulation of phenolic compounds in plant tissue cultures can be manipulated. Studies on Camellia sinensis callus cultures have shown that the addition of biosynthetic precursors, such as L-phenylalanine, to the culture medium can significantly increase the production of total phenolic compounds, phenylpropanoids, and flavans nih.gov. The type and concentration of plant growth regulators in the culture medium also directly influence cell growth and the synthesis of secondary metabolites nih.govresearchgate.net. These findings suggest that biotechnological production could be a potential future source for this compound.

Isolation, Purification, and Structural Elucidation Methodologies for Camelliaside a

Advanced Extraction Techniques for Camelliaside A

The initial and critical step in obtaining this compound is its efficient extraction from the plant matrix. This process aims to maximize the yield of the target compound while minimizing the co-extraction of impurities.

Conventional solvent extraction remains a foundational technique for isolating this compound. The choice of solvent and the optimization of extraction parameters are crucial for achieving high efficiency. Methanol (B129727), often in an aqueous solution, is a commonly used solvent due to its polarity, which is suitable for extracting flavonoid glycosides.

For instance, research on defatted Camellia oleifera seeds utilized an 80% methanol solution for extraction. researchgate.net Similarly, studies on soybean leaves have successfully employed hot-water extraction, demonstrating that water at elevated temperatures can be an effective and environmentally benign solvent for compounds like this compound. researchgate.netkoreascience.kr The optimization of this process involves adjusting variables such as the solvent-to-solid ratio, extraction temperature, and duration to enhance the recovery of the target compound.

Table 1: Parameters for Solvent-Based Extraction of Flavonoid Glycosides

Parameter Optimized Condition Source Material Reference
Solvent 80% Methanol Defatted Camellia oleifera seeds researchgate.net
Solvent Hot Water Soybean (Glycine max) leaves researchgate.netkoreascience.kr
Technique Maceration Camellia sinensis leaves mdpi.com

| Technique | Infusion | Camellia sinensis leaves | mdpi.com |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several innovative technologies have been explored for extracting flavonoids from plant materials. These methods often offer improved efficiency and yield.

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing a rapid increase in temperature and internal pressure within the plant cells. This leads to cell rupture and the efficient release of phytochemicals. MAE has been successfully applied to extract total flavonoid glycosides from Camellia oleifera meal, from which specific kaempferol (B1673270) glycosides were subsequently isolated. nih.gov

Subcritical Water Extraction (SWE): This green technology uses water at temperatures between 100°C and 374°C under high pressure to maintain its liquid state. Under these conditions, the polarity of water decreases, making it an effective solvent for less polar compounds like flavonoid glycosides. nih.gov

These modern techniques represent more efficient and environmentally friendly alternatives for the extraction of valuable biomolecules like this compound from various plant sources. nih.govmdpi.com

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced chromatographic techniques are essential to isolate and purify this compound to a high degree.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. An HPLC method coupled with an Ultraviolet-Visible (UVD) detector has been validated for the quantitative analysis of this compound from soybean leaf extracts. researchgate.netkoreascience.kr This method demonstrates high specificity, accuracy, and precision. Reversed-phase columns, such as C18, are typically used for the separation of flavonoid glycosides. mdpi.comresearchgate.net The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (like water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, allowing for the effective separation of compounds with varying polarities. mdpi.comresearchgate.net

Table 2: HPLC Parameters for this compound Analysis

Parameter Specification Application Reference
Technique HPLC-UVD Quantitative analysis researchgate.netkoreascience.kr
Column C18 (Reversed-Phase) Separation of hydrophilic compounds mdpi.comresearchgate.net
Mobile Phase Water/Acetonitrile Gradient Elution of flavonoids researchgate.netoup.com

| Detection | UV-Vis Detector | Quantification | researchgate.netkoreascience.kr |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns with smaller particle sizes (typically under 2 μm). UHPLC is frequently coupled with high-resolution mass spectrometry (MS) for the comprehensive characterization of flavonoids in complex extracts. oup.com

Techniques like UHPLC-ESI-Q-TOF-MS (Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry) have been instrumental in identifying this compound and other kaempferol derivatives in soybean leaves. researchgate.netkoreascience.kr Furthermore, UHPLC coupled with a Q-Exactive MS or a triple quadrupole (QqQ)-MS/MS system has been used for the detailed profiling and quantification of flavonoids in various Camellia species. oup.comnih.gov These powerful analytical platforms provide not only retention time data but also accurate mass and fragmentation patterns, which are crucial for the unambiguous identification of compounds like this compound in complex mixtures. oup.comnih.gov

For the isolation of this compound on a larger, preparative scale, other chromatographic techniques are often employed, either alone or in combination with preparative HPLC.

Macroporous Resin Chromatography: This method is effective for the initial enrichment of flavonoids from crude extracts. The resins can adsorb the target compounds, which are then eluted with a suitable solvent, effectively separating them from sugars, salts, and other highly polar impurities. nih.gov

Sephadex LH-20 Chromatography: This size-exclusion and adsorption chromatography method is widely used for purifying polyphenolic compounds. It separates molecules based on their size and polarity, proving effective in isolating specific flavonoid glycosides from enriched fractions. nih.govmdpi.com

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing the irreversible adsorption of samples. It has been successfully used to separate and purify kaempferol glycosides from Camellia oleifera meal with high purity. nih.govnih.gov

These preparative methods are vital for obtaining sufficient quantities of pure this compound for further structural elucidation and biological activity studies.

Spectroscopic and Spectrometric Techniques for Structural Confirmation

The definitive structure of this compound as kaempferol 3-O-β-D-glucopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside has been established through the comprehensive application of several spectroscopic and spectrometric methods. These techniques, when used in concert, provide unambiguous evidence for the identity and arrangement of the aglycone and the intricate sequence of the sugar moieties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, are essential for complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a flavonoid glycoside reveals distinct signals for the aromatic protons of the kaempferol aglycone and the protons of the sugar units. The aromatic region typically displays an AX system for the A-ring protons (H-6 and H-8) and an A'A'B'B' system for the B-ring protons (H-2', H-3', H-5', H-6'). The anomeric protons of the sugar moieties resonate in a characteristic downfield region and their coupling constants provide information about their stereochemistry (α or β linkage).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbons in the kaempferol aglycone are well-established and can be used for initial identification. The attachment of the sugar units causes characteristic shifts in the signals of the aglycone, particularly at the site of glycosylation. The chemical shifts of the sugar carbons confirm the identity of the monosaccharide units (glucose and rhamnose).

Interactive Table: Representative ¹H and ¹³C NMR Data of a Kaempferol Triglycoside

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, J in Hz)
Kaempferol Aglycone
2157.5-
3134.8-
4179.2-
5162.8-
699.86.22 (d, 2.0)
7164.2-
894.76.42 (d, 2.0)
9158.1-
10105.5-
1'122.5-
2'131.98.05 (d, 8.8)
3'116.26.90 (d, 8.8)
4'161.1-
5'116.26.90 (d, 8.8)
6'131.98.05 (d, 8.8)
Inner Glucose (Glc I)
1''102.35.65 (d, 7.5)
2''83.13.80 (m)
3''77.93.55 (m)
4''71.23.45 (m)
5''78.23.50 (m)
6''68.53.75 (m), 3.95 (m)
Terminal Rhamnose (Rha)
1'''101.94.55 (d, 1.5)
2'''72.13.65 (m)
3'''72.33.40 (m)
4'''73.83.30 (m)
5'''70.23.50 (m)
6'''18.41.15 (d, 6.0)
Terminal Glucose (Glc II)
1''''104.54.40 (d, 7.8)
2''''75.93.20 (m)
3''''78.13.35 (m)
4''''71.53.15 (m)
5''''78.33.25 (m)
6''''62.53.60 (m), 3.70 (m)

Note: This data is representative of a similar kaempferol triglycoside and serves as an illustrative example.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (like UHPLC) and using electrospray ionization (ESI), provides the exact mass of the molecule, allowing for the determination of its molecular formula. For this compound, the molecular formula has been established as C₃₃H₄₀O₂₀.

Tandem mass spectrometry (MS/MS) is employed to deduce the structure by analyzing the fragmentation pattern of the parent ion. In the case of flavonoid glycosides, the fragmentation typically involves the sequential loss of the sugar moieties. This allows for the determination of the mass of the aglycone and the masses of the individual sugar units, as well as providing clues about the glycosidic linkages.

Expected Fragmentation Pattern for this compound:

Parent Ion [M-H]⁻: The negative ion mode ESI mass spectrum would show a prominent peak for the deprotonated molecule.

Loss of a Terminal Sugar: The initial fragmentation would likely involve the loss of one of the terminal sugar units (rhamnose or glucose). The mass difference would correspond to a deoxyhexose (rhamnose, 146 Da) or a hexose (B10828440) (glucose, 162 Da).

Sequential Loss of Sugars: Further fragmentation would lead to the loss of the second terminal sugar and then the inner glucose, ultimately yielding the deprotonated kaempferol aglycone.

Aglycone Fragment: A prominent fragment ion corresponding to the deprotonated kaempferol aglycone (m/z 285) would be observed.

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound

Ionm/z (calculated)Description
[M-H]⁻755.20Deprotonated molecular ion
[M-H-Rha]⁻609.14Loss of terminal rhamnose
[M-H-Glc]⁻593.14Loss of terminal glucose
[M-H-Rha-Glc]⁻447.09Loss of both terminal sugars
[Aglycone-H]⁻285.04Deprotonated kaempferol

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying the class of flavonoid. Flavonols like kaempferol typically exhibit two major absorption bands in their UV-Vis spectrum.

Band I: This band, appearing in the range of 350-385 nm, is associated with the cinnamoyl system (B-ring and the C-ring).

Band II: This band, observed between 240-280 nm, corresponds to the benzoyl system (A-ring).

The exact position of these absorption maxima can be influenced by the pattern of hydroxylation and glycosylation. Glycosylation at the 3-position of the C-ring, as in this compound, typically causes a hypsochromic (blue) shift of Band I compared to the free aglycone.

While a specific UV-Vis spectrum for purified this compound is not widely published, data from a very similar compound, kaempferol 3-O-{β-d-glucopyranosyl(1→2)-[α-l-rhamonopyranosyl(1→6)]-β-d-galactopyranoside}, shows absorption maxima at approximately 266 nm and 348 nm, which is consistent with the expected spectrum for a kaempferol 3-O-triglycoside. nih.gov

The structural elucidation of this compound is not reliant on a single technique but on the careful integration of data from all the aforementioned methods.

Initial Identification: UV-Vis spectroscopy suggests the presence of a kaempferol-type flavonol.

Molecular Formula and Sugar Composition: High-resolution mass spectrometry provides the exact molecular formula (C₃₃H₄₀O₂₀). The fragmentation pattern in MS/MS indicates the presence of a kaempferol aglycone and three sugar units (two hexoses and one deoxyhexose).

Detailed Connectivity and Stereochemistry: NMR spectroscopy, particularly 2D experiments, is the cornerstone for establishing the precise structure.

COSY (Correlation Spectroscopy) experiments establish the proton-proton correlations within each sugar ring, confirming them as glucose and rhamnose.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, allowing for the assignment of the carbon signals of the sugar units and the aglycone.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the glycosidic linkages. Correlations between the anomeric proton of one sugar and a carbon of another sugar or the aglycone reveal the connectivity of the entire molecule. For this compound, HMBC would show correlations between the anomeric proton of the inner glucose and C-3 of kaempferol, the anomeric proton of the terminal glucose and C-2 of the inner glucose, and the anomeric proton of the rhamnose and C-6 of the inner glucose.

The coupling constants of the anomeric protons in the ¹H NMR spectrum confirm the β-configuration for the glucose units and the α-configuration for the rhamnose unit.

By combining the evidence from these powerful spectroscopic and spectrometric techniques, the structure of this compound is unequivocally confirmed.

Biosynthesis and Metabolic Pathways of Camelliaside a

Elucidated Biosynthetic Pathways in Planta

The formation of Camelliaside A in plants, particularly within the Camellia genus, relies on the well-established phenylpropanoid and subsequent flavonoid biosynthetic pathways.

The synthesis of the kaempferol (B1673270) aglycone of this compound begins with precursors from primary metabolism and proceeds through the general flavonoid pathway. The initial steps involve the synthesis of p-coumaroyl-CoA from phenylalanine. The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgnih.gov

This chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone, naringenin. frontiersin.orgoup.com Subsequent hydroxylation by Flavanone 3-Hydroxylase (F3H) yields dihydrokaempferol (B1209521) (DHK). frontiersin.orgnih.gov The final step in the formation of the aglycone is the introduction of a double bond into the C-ring of dihydrokaempferol by Flavonol Synthase (FLS) to produce kaempferol. researchgate.netnih.govoup.com This kaempferol molecule then serves as the acceptor for the subsequent glycosylation steps that lead to this compound.

Table 1: Key Metabolic Intermediates in Kaempferol Biosynthesis

Precursor/Intermediate Key Enzyme(s) Product
p-Coumaroyl-CoA + 3x Malonyl-CoA Chalcone Synthase (CHS) Naringenin Chalcone
Naringenin Chalcone Chalcone Isomerase (CHI) Naringenin
Naringenin Flavanone 3-Hydroxylase (F3H) Dihydrokaempferol (DHK)

Glycosylation is the final and crucial modification step in the biosynthesis of this compound, enhancing the stability and solubility of the flavonoid. frontiersin.orgcas.cz This process is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). oup.comfrontiersin.org These enzymes transfer activated sugar moieties from a UDP-sugar donor to the flavonoid aglycone. frontiersin.org

The complex trisaccharide chain of this compound suggests a sequential glycosylation process:

3-O-Glucosylation: The first step is the attachment of a glucose molecule to the 3-hydroxyl group of kaempferol. In Camellia sinensis, the enzyme CsUGT78A14 has been identified as a flavonoid 3-O-glucosyltransferase, responsible for producing flavonol 3-O-glucosides. frontiersin.orgoup.com

Addition of Galactose and Rhamnose: Following the initial glucosylation, two more sugars, galactose and rhamnose, are added to the glucose moiety. This is catalyzed by glycoside-specific glycosyltransferases (GGTs), which specialize in forming sugar-sugar bonds. frontiersin.org In tea plants, UGTs from the UGT94 family are known to function as GGTs, creating di- and trisaccharide decorations on flavonoids. frontiersin.org While the specific enzymes that attach the galactose to the 2-position and the rhamnose to the 6-position of the initial glucose on kaempferol 3-O-glucoside to form this compound have not been definitively isolated, their activity is inferred from the structure of the final compound and the known functions of GGTs in Camellia.

Table 2: Key Enzymes in this compound Glycosylation

Enzyme Class Gene Example (from Camellia) Function
Flavonoid 3-O-Glycosyltransferase CsUGT78A14 Catalyzes the transfer of glucose to the 3-OH position of kaempferol. oup.com

Transcriptional Regulation of this compound Biosynthesis

The entire biosynthetic pathway of this compound is under sophisticated transcriptional control, ensuring its production is coordinated with the plant's developmental and environmental state.

The expression of the structural genes in the flavonoid pathway (CHS, CHI, F3H, FLS) is primarily controlled by transcription factors, with the R2R3-MYB family being one of the most significant regulators. frontiersin.orgmdpi.commdpi.com

Specifically, members of subgroup 7 (SG7) of the R2R3-MYB family are recognized as flavonol-specific regulators. nih.gov In the model plant Arabidopsis thaliana, the transcription factors AtMYB11, AtMYB12, and AtMYB111 independently activate the promoters of early and late genes in the flavonol pathway. nih.govoup.com Homologs of these flavonol-promoting MYBs have been identified in numerous plant species, including Camellia sinensis (e.g., CsMYB12), indicating a highly conserved regulatory mechanism. nih.gov These SG7 R2R3-MYBs typically function without a bHLH protein cofactor, which distinguishes them from the regulation of other flavonoid branches like anthocyanins. frontiersin.org

Table 3: R2R3-MYB Transcription Factors in Flavonol Regulation

Transcription Factor Subgroup Plant Species Target Genes
AtMYB11/12/111 SG7 Arabidopsis thaliana AtCHS, AtCHI, AtF3H, AtFLS1 nih.gov
EbMYBP1 SG7 Erigeron breviscapus FLS, F3H, CHS, CHI frontiersin.org
CsMYB12 SG7 Camellia sinensis Implicated in flavonol biosynthesis regulation. nih.gov

The regulation of the final glycosylation steps is coordinated with the upstream pathway. The expression of UGT genes is controlled by the same families of transcription factors that regulate the synthesis of the flavonoid aglycones. Evidence from transcriptomic studies in golden Camellia shows that the expression of UFGT genes is significantly correlated with the accumulation of flavonols. nih.gov These UFGT genes were found in co-expression networks with key pathway genes (CHS, FLS) and MYB transcription factors, suggesting they share common regulatory control. nih.gov The expression profiles of specific UGTs in C. sinensis, such as CsUGT78A14, have been shown to correlate directly with the accumulation patterns of their corresponding glycosylated flavonol products, further supporting tight transcriptional control. oup.com

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering offers powerful strategies to increase the yield of valuable plant-derived compounds like this compound. mdpi.comnih.gov These approaches involve the targeted modification of metabolic pathways in either native plants or heterologous host systems. mdpi.comrsc.org

A significant achievement in this area was the successful heterologous production of this compound in tomato fruits. nih.govoup.com By introducing a set of five key biosynthetic genes from Camellia nitidissima, including those for chalcone synthase and flavonol synthase, researchers were able to reconstruct the pathway. nih.gov The endogenous glycosyltransferases of the tomato host then completed the final glycosylation steps to produce this compound, demonstrating the feasibility of using crop plants as bio-factories. nih.govoup.com

Other potential strategies for enhancing production include:

Overexpression of Regulatory Genes: Engineering plants to overexpress key R2R3-MYB transcription factors (e.g., SG7 MYBs) can upregulate the entire flavonol biosynthetic pathway, leading to higher accumulation of kaempferol and its glycosides. frontiersin.org

In Vitro Culture and Precursor Feeding: Plant cell and tissue cultures provide a controlled environment for producing secondary metabolites. Studies on Astragalus glycyphyllos have shown that this compound can be produced in vitro. pensoft.netresearchgate.net Furthermore, feeding cultures with biosynthetic precursors, such as quercetin (B1663063), has been explored to enhance the production of specific flavonoid glycosides. pensoft.netresearchgate.net

Enhancing Substrate Availability: Engineering the host's primary metabolism to increase the intracellular pools of precursors like malonyl-CoA and the required UDP-sugars (UDP-glucose, UDP-galactose, UDP-rhamnose) can also boost the final product yield. mdpi.com

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Kaempferol
Quercetin
p-Coumaroyl-CoA
Malonyl-CoA
Naringenin Chalcone
Naringenin
Dihydrokaempferol (DHK)
Dihydroquercetin (DHQ)
Isoquercitrin
Glucose
Galactose
Rhamnose
Phenylalanine

Heterologous Expression Systems (e.g., Engineered Tomato Systems)

Heterologous expression, or the expression of genes in a host organism that does not naturally have them, represents a powerful strategy for producing plant-specific compounds in more easily manageable systems. A notable success in this area has been the engineering of tomato plants (Solanum lycopersicum) to produce flavonols native to golden Camellia (Camellia nitidissima), including this compound. nih.gov

Researchers identified key genes from C. nitidissima responsible for its flavonol biosynthesis pathway. nih.gov By strategically expressing a suite of five core genes from C. nitidissima in tomatoes, scientists were able to reconstruct the pathway and induce the accumulation of a variety of Camellia-derived flavonols. nih.govalphagalileo.org The engineered tomatoes, which are typically rich in carotenoids but have limited hydrophilic flavonoids, successfully synthesized Camellia-specific compounds such as this compound and Camelliaside C. nih.gov

The successful reconstruction of this pathway was also demonstrated in transient expression systems using Nicotiana benthamiana. nih.gov Leaves of N. benthamiana infiltrated with the necessary genes also confirmed the synthesis of these complex flavonols. nih.gov This work not only provides a model for enhancing the nutritional value of crops like tomato but also demonstrates the feasibility of using heterologous hosts to produce complex, non-native plant metabolites. nih.gov

Table 1: Key Genes from Camellia nitidissima Used in Heterologous Expression

Gene Enzyme Name Function in Pathway
CnCHS Chalcone Synthase Provides the precursor for downstream flavonol synthesis. nih.gov
CnF3'H Flavonoid 3'-hydroxylase Catalyzes the 3'-hydroxylation of flavonoid intermediates. nih.gov
CnFLS1 Flavonol Synthase A crucial enzyme that shows high affinity and catalytic efficiency for its substrate, dihydroquercetin (DHQ), leading to the production of quercetin. nih.gov
CnUFGT UDP-glucosyltransferase Stabilizes the produced flavonols through glucosylation. nih.gov

In Vitro Plant Cell and Organ Cultures for Flavonoid Induction

In vitro cultivation of plant cells and organs is a well-established biotechnological tool for producing secondary metabolites independent of environmental conditions and geographical limitations. mdpi.com This technique allows for the controlled and predictable production of valuable phytochemicals in aseptic environments. mdpi.com

Studies on Astragalus glycyphyllos have demonstrated the potential of in vitro cultures for producing this compound. researchgate.netpensoft.net Researchers successfully established shoot, callus, and suspension cultures of the plant. pensoft.net Analysis of these cultures revealed that the highest concentrations of this compound (74.65 ± 0.09 ng/mg Dry Weight) were found in shoot cultures grown on Murashige and Skoog (MS) medium. pensoft.net In contrast, suspension cultures contained the lowest amounts of the compound. pensoft.net

The production of flavonoids in these cultures can be influenced by modifying the components of the culture medium. For instance, in A. glycyphyllos, callus cultures grown on a modified G48 medium with double the amount of Ca²⁺ and Mg²⁺ achieved a higher total flavonoid content. researchgate.net This demonstrates that optimizing culture conditions is a key strategy for enhancing the yield of specific metabolites like this compound. pensoft.net The ability to establish these in vitro culture protocols opens avenues for further research into scaling up the production of these pharmaceutically relevant compounds. pensoft.net

**Table 2: this compound Content in In Vitro Cultures of *Astragalus glycyphyllos***

Culture Type Medium This compound Content (ng/mg DW)
Shoot Cultures MS 74.65 ± 0.09
Suspension Cultures G48 2.19 ± 0.09

Source: pensoft.net

Biotransformation Studies of Precursors

Biotransformation uses biological systems, such as plant cell cultures or isolated enzymes, to convert precursor molecules into more complex or valuable final products. plantcelltechnology.com This approach is particularly useful for synthesizing compounds that are difficult to produce through chemical methods.

Enzymatic hydrolysis has been studied as a method for the biotransformation of flavonol triglycosides from tea seed extract, which contains both this compound and Camelliaside B. nih.govresearchgate.net In one study, commercial enzyme complexes were used to selectively hydrolyze these compounds. The enzymes Pectinex XXL and 5XL were found to induce a stepwise deglycosylation of this compound, yielding kaempferol diglycoside (nicotiflorin), kaempferol monoglycoside (astragalin), and finally the aglycone kaempferol. nih.gov This demonstrates the potential for enzymatic biotransformation to modify this compound into other known flavonoids.

Furthermore, in vitro cultures themselves can be used as biotransformation systems. Suspension cultures of Astragalus glycyphyllos have been shown to biotransform exogenously supplied quercetin into its 3-O-glucosyl derivative, isoquercitrin. researchgate.netpensoft.net While this specific study did not report the synthesis of this compound from a precursor, it highlights the inherent enzymatic machinery within the plant cells that can modify flavonoids. pensoft.net Supplying precursors that are further down the biosynthetic pathway could potentially lead to the targeted production of more complex glycosides like this compound.

Pharmacological and Biological Activities of Camelliaside A: Pre Clinical and Mechanistic Studies

Antioxidant Mechanisms and Cellular Protection

The antioxidant capacity of Camelliaside A is a cornerstone of its therapeutic potential, attributed to its molecular structure's ability to interact with and neutralize reactive oxygen species (ROS).

The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. In vitro assays are fundamental in quantifying this activity. For this compound, specific data from cell-free assays has demonstrated its capacity to neutralize superoxide (B77818) radicals. This activity was measured with a half-maximal inhibitory concentration (IC50) value of 137.44 µM. caymanchem.com While this confirms its superoxide scavenging ability, detailed results from other common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for the purified compound are not extensively detailed in the currently available literature.

AssayResult (IC50)Source
Superoxide Radical Scavenging137.44 µM caymanchem.com

While direct evidence from studies using pure this compound in cellular models of oxidative stress is limited, research on extracts rich in this compound provides valuable insights. An extract from Camellia cake, identified as primarily containing this compound and Camelliaside B, has been shown to protect against burn-induced injury in mice. foodandnutritionresearch.net This protection was associated with the reversal of the impairment of antioxidant enzyme systems, including superoxide dismutase (SOD) and catalase (CAT), in skin tissues, suggesting a role in mitigating oxidative stress at a cellular level in a complex biological system. foodandnutritionresearch.net However, further studies using the isolated this compound are required to specifically delineate its effects in cellular models.

The molecular basis for the antioxidant activity of flavonoids like this compound lies in their chemical structure. These polyphenolic compounds can act as antioxidants through several mechanisms, most notably by donating a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. foodandnutritionresearch.net The presence of multiple hydroxyl (-OH) groups on the aromatic rings of the kaempferol (B1673270) structure is key to this function. These groups can readily donate an electron or hydrogen atom to an unstable radical, and the resulting flavonoid radical is stabilized by the delocalization of the unpaired electron around the aromatic system, making it much less reactive than the original free radical. This action effectively terminates the chain reaction of radical-mediated damage.

Anti-inflammatory Effects and Immunomodulation

This compound is implicated in the modulation of inflammatory pathways, a property that is closely linked to its antioxidant activities. Inflammation and oxidative stress are often intertwined, with each process capable of inducing and amplifying the other.

Research has pointed towards the potential of this compound to influence key inflammatory mediators. An extract primarily composed of this compound and B was found to dose-dependently decrease the gene expression of various pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), in a mouse model of burn injury. foodandnutritionresearch.net The same extract also suppressed the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of the inflammatory mediator nitric oxide (NO). foodandnutritionresearch.net

Furthermore, pure this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LO) with an IC50 value of 390 µM in rat basophilic leukemia cells. caymanchem.com The 5-LO enzyme is critical for the biosynthesis of leukotrienes, which are potent mediators of inflammation. In a separate line of research, a derivative of this compound, astragalin (B1665802), produced via enzymatic hydrolysis, demonstrated significant inhibition of cellular nitric oxide, Prostaglandin (B15479496) E2 (PGE2), and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov While this finding is on a derivative, it supports the anti-inflammatory potential of the core structure.

TargetActivityModel SystemSource
5-Lipoxygenase (5-LO)Inhibition (IC50 = 390 µM)RBL-1 Cells caymanchem.com
Inflammatory Cytokines (IL-6, TNF-α, IL-1β)Decreased gene expressionMouse Burn Model (via extract) foodandnutritionresearch.net
iNOSSuppressed expressionMouse Burn Model (via extract) foodandnutritionresearch.net

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes. Evidence suggests that this compound may exert its anti-inflammatory effects by intervening in this pathway. In a study using LPS-stimulated human skin keratinocytes, an extract whose main components were identified as this compound and B was shown to suppress the gene expression of pro-inflammatory cytokines, with the researchers suggesting this effect was possibly mediated through the inhibition of the NF-κB signaling pathway. foodandnutritionresearch.net This indicates a potential mechanism where this compound could prevent the translocation of NF-κB into the nucleus, thereby blocking the transcription of inflammatory target genes in keratinocytes. Specific investigations into the direct effects of pure this compound on NF-κB activation in macrophages have yet to be reported.

In Vivo Animal Models of Inflammation (e.g., Burn Injury, Arthritis)

While direct studies on isolated this compound in animal models of inflammation are limited, research on extracts from Camellia species, which contain this compound, provides preliminary insights. Extracts from Camellia oil cake (CCEs) have been shown to be effective in treating burn injuries in mice. nih.gov In a third-degree scalded skin model, CCEs were observed to protect against boiling water-induced burn inflammation and promote wound healing. nih.gov The therapeutic effects appeared to be linked to the downregulation of pro-inflammatory cytokine gene expression and the upregulation of collagen synthesis. nih.gov Although these findings point to the potential anti-inflammatory role of the extract's components, further investigation is needed to clarify the specific roles of this compound and Camelliaside B in these effects. nih.gov

Similarly, the anti-arthritic potential of Camellia sinensis has been evaluated in a collagen-induced arthritis model in rats, which mimics rheumatoid arthritis. nih.gov An aquo-alcoholic extract of the leaves was found to alleviate joint deformity, tissue swelling, and neutrophil infiltration. nih.gov The mechanism appeared to involve a reduction in oxidative stress and the restoration of normal hematopoietic processes. nih.gov However, this study focused on a crude extract, and the specific contribution of this compound to the observed anti-arthritic efficacy was not determined.

Antimicrobial Activity

The antimicrobial properties of this compound are primarily inferred from studies on various Camellia extracts, which are rich sources of flavonoids and other bioactive compounds.

Extracts from Camellia species have demonstrated notable activity against a range of bacterial pathogens. For instance, extracts from Camellia japonica flowers showed significant zones of inhibition against several bacteria. mdpi.com The activity of these extracts suggests their potential as a source for antimicrobial agents. mdpi.commdpi.com Studies on Camellia sinensis extracts have also reported antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.net The phytochemicals present in these extracts, such as tannins and flavonoids, are believed to contribute to this activity by inhibiting bacterial enzymes and binding to essential microbial proteins. nih.gov While these studies establish the antibacterial potential of Camellia extracts, the specific activity of isolated this compound against these pathogens requires more direct investigation.

Table 1: Antibacterial Activity of Camellia Species Extracts

Camellia SpeciesBacterial PathogenObserved EffectCitation
Camellia japonica (var. Conde de la Torre)Staphylococcus epidermidisSignificant inhibition zone (14.02 mm) mdpi.com
Camellia japonica (var. Conde de la Torre)Staphylococcus aureusInhibition zone (10.84 mm) mdpi.com
Camellia japonica (var. Conde de la Torre)Pseudomonas aeruginosaInhibition zone (10.36 mm) mdpi.com
Camellia sinensisStreptococcus mutansAntibacterial effect observed nih.gov
Camellia sinensisLactobacillus acidophilusAntibacterial effect observed nih.gov

Research has also highlighted the antifungal properties of compounds found in Camellia species. Triterpenoid saponins (B1172615) isolated from Camellia sinensis flowers demonstrated significant inhibitory effects against several Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis. mdpi.com The minimum inhibitory concentration (MIC) values for some of these saponins against C. albicans were comparable to the positive control, fluconazole. mdpi.com Crude extracts from C. sinensis have also shown in vitro and in vivo activity against various Candida species and Microsporum persicolor. nih.gov These findings suggest that Camellia species are a source of potent antifungal agents, although the specific antifungal spectrum and efficacy of this compound itself have not been explicitly detailed. mdpi.comnih.gov

The mechanisms by which antimicrobial agents act are varied and target different cellular processes. nih.gov Generally, these mechanisms include the inhibition of cell wall synthesis, disruption of cytoplasmic membrane integrity, blockage of protein synthesis, interference with nucleic acid metabolism, and interruption of essential metabolic pathways. nih.govmdpi.comnih.gov For instance, some antimicrobial compounds derived from natural sources can permeabilize bacterial membranes. mdpi.com Flavonoids and tannins, which are abundant in Camellia extracts, may exert their effects by inhibiting key bacterial enzymes like glucosyltransferase or by binding to iron, making it unavailable for microbial growth. nih.gov While the precise antimicrobial mechanism for this compound has not been elucidated, it is likely to involve one or more of these established pathways, a common trait for phenolic compounds.

Anticancer and Antiproliferative Investigations (Focus on Mechanisms)

Camellianin A, a flavonoid structurally related to this compound, has been investigated for its anticancer properties. nih.gov In vitro studies showed that it could inhibit the proliferation of human hepatocellular liver carcinoma (Hep G2) and human breast adenocarcinoma (MCF-7) cell lines in a dose-dependent manner. nih.gov The primary mechanism behind this antiproliferative effect was found to be the induction of apoptosis. nih.gov

Further mechanistic analysis revealed that treatment with Camellianin A led to a significant increase in the G0/G1 cell population, indicating that it affects the cell cycle progression. nih.gov The induction of apoptosis was confirmed by the observation of phosphatidylserine (B164497) translocation to the outer cell membrane and an increase in the early apoptotic population in both Hep G2 and MCF-7 cells. nih.gov These results suggest that the compound not only halts the cell cycle but also actively triggers programmed cell death in cancer cells. nih.gov Similarly, extracts from Camellia nitidissima have been shown to inhibit the growth of A549 human lung cancer cells by inducing apoptosis and causing G0/G1-phase arrest. ajol.info

Table 2: In Vitro Anticancer Activity of Camellianin A

Cell LineEffectMechanismCitation
Hep G2 (Human Hepatocellular Carcinoma)Inhibition of proliferationInduction of apoptosis, increase in G0/G1 cell population nih.gov
MCF-7 (Human Breast Adenocarcinoma)Inhibition of proliferationInduction of apoptosis, increase in G0/G1 cell population nih.gov

Identification of Molecular Targets and Signaling Pathways (e.g., PI3K-Akt, VEGFA, AKT1, EGFR, SRC)

Pre-clinical research, including computational and in vitro studies on extracts containing this compound, has suggested its potential involvement in key signaling pathways implicated in cancer cell proliferation and survival.

A study on the active fractions of golden-flowered tea (Camellia nitidissima Chi), which contains this compound, revealed that the saponin (B1150181) fraction can inhibit the growth of non-small cell lung cancer (NSCLC) cells. nih.gov Transcriptome analysis indicated that this inhibition may occur via several pathways, including the PI3K-Akt signaling pathway. nih.gov The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell cycle progression, apoptosis, and proliferation.

Furthermore, a computational study employing molecular docking identified this compound as a high-scoring compound with the potential to inhibit Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netresearchgate.net HER2 is a member of the EGFR family of receptor tyrosine kinases, and its overactivation can lead to the hyperstimulation of downstream pathways, including the PI3K/Akt and Ras/Raf/MAPK cascades, which are crucial for tumorigenesis. researchgate.net

In research on Patrinia villosa, an extract found to contain this compound, Vascular Endothelial Growth Factor A (VEGFA) was identified as a core target within the MAPK signaling pathway, suggesting a potential role in regulating angiogenesis. frontiersin.org However, direct studies confirming the modulation of VEGFA, AKT1, EGFR, or SRC by isolated this compound have not been extensively reported.

In Vivo Animal Models of Tumor Growth Inhibition

While studies utilizing isolated this compound in animal models of cancer are limited, research on extracts containing this flavonoid has shown promising results. In a study investigating the anti-cancer properties of golden-flowered tea (Camellia nitidissima Chi), a saponin-rich fraction that was identified to contain this compound was tested in a non-small cell lung cancer (NSCLC) xenograft model. nih.gov The results from this in vivo model confirmed that treatment with the extract effectively suppressed tumor growth, corroborating the in vitro findings. nih.gov This suggests that this compound, as a component of this active fraction, may contribute to the observed anti-tumor effects. To date, specific in vivo studies focusing solely on the tumor growth inhibitory properties of purified this compound have not been detailed in the scientific literature.

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory activity against several enzymes involved in pathophysiology, demonstrating a range of effects from moderate to mild inhibition.

Monoamine Oxidase B (MAO-B) Inhibition

This compound has been identified as an inhibitor of human recombinant monoamine oxidase B (MAO-B). caymanchem.compensoft.net MAO-B is a key enzyme in the central nervous system responsible for the degradation of dopaminergic neurotransmitters; its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. In a cell-free assay, this compound demonstrated a notable inhibitory effect on MAO-B activity. caymanchem.compensoft.net

CompoundEnzyme TargetConcentration% InhibitionReference Compound% Inhibition (Reference)
This compoundHuman Recombinant MAO-B1 µM35%Selegiline55%

5-Lipoxygenase (5-LO) Inhibition

The compound has also been shown to inhibit 5-lipoxygenase (5-LO), a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. caymanchem.com Inhibition of 5-LO is a target for treating inflammatory diseases. The inhibitory activity of this compound against 5-LO was determined in a cell-based assay using rat basophilic leukemia (RBL-1) cells. caymanchem.com

CompoundEnzyme TargetAssay SystemIC₅₀ Value
This compound5-Lipoxygenase (5-LO)RBL-1 Cells390 µM

Other Relevant Enzyme Targets

Research has also indicated that the enzymatic hydrolysis products of this compound and the related Camelliaside B can inhibit the production of cellular nitric oxide. foodandnutritionresearch.net This suggests a potential indirect effect on the activity of nitric oxide synthase (NOS). Additionally, kaempferol, the aglycone component of this compound, has been investigated for its inhibitory activity against 5-alpha-reductase, an enzyme implicated in androgen metabolism. tandfonline.com

Neuroprotective Investigations

This compound has demonstrated significant neuroprotective potential in preclinical models of neurotoxicity. pensoft.netresearchgate.net Its effects have been specifically evaluated in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, which is commonly used to study Parkinson's disease-related neuronal damage. pensoft.net

In studies using isolated rat brain synaptosomes, this compound, at a concentration of 100 µM, showed statistically significant protective activity against 6-OHDA-induced damage. pensoft.netresearchgate.net The compound helped preserve synaptosomal viability and maintained levels of glutathione (B108866) (GSH), a critical endogenous antioxidant, thereby mitigating oxidative stress induced by the neurotoxin. pensoft.net

CompoundModel SystemNeurotoxinConcentrationMeasured EffectResult
This compoundIsolated Rat Brain Synaptosomes6-Hydroxydopamine (6-OHDA)100 µMSynaptosomal Viability32% protective effect
Glutathione (GSH) Retention36% retention vs. toxin

Furthermore, studies on extracts from Camellia nitidissima Chi, which contain this compound, have shown that they can promote adult hippocampal neurogenesis and alleviate depressive behaviors in mice. researchgate.net The mechanism for these effects was linked to the regulation of the Akt/GSK3β/CREB signaling pathway, which is vital for neuronal survival and plasticity. researchgate.net

Potential Molecular Pathways in Neuroprotection

The molecular pathways underlying the neuroprotective effects of compounds are often multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. While many flavonoids from Camellia species are known to modulate signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, there is no specific evidence to indicate that this compound engages these or other neuroprotective pathways. Elucidating such mechanisms would require dedicated studies on the isolated compound to measure its impact on key proteins and gene expression involved in neuronal survival and function.

Other Exploratory Biological Activities (e.g., Immunomodulatory, Hypoglycemic)

While extracts from the Camellia genus have demonstrated immunomodulatory and hypoglycemic properties, the specific contribution of this compound to these activities has not been detailed in the available scientific literature.

In Vitro and In Vivo Explorations

Specific in vitro and in vivo studies are necessary to explore the potential immunomodulatory and hypoglycemic effects of this compound. For immunomodulatory activity, in vitro assays would typically involve measuring the proliferation of immune cells (like lymphocytes) and the production of cytokines from macrophages. In vivo models could involve assessing the compound's effect on immune responses in animal models of inflammation or autoimmune disease.

For hypoglycemic activity, in vitro studies might examine the effect of this compound on glucose uptake in muscle or fat cells, or its impact on insulin (B600854) secretion from pancreatic beta-cells. In vivo studies in animal models of diabetes would be essential to confirm any potential blood glucose-lowering effects. To date, such specific explorations for this compound have not been reported.

Underlying Molecular and Cellular Mechanisms

The molecular and cellular mechanisms underlying any potential immunomodulatory or hypoglycemic effects of this compound remain uninvestigated. For immunomodulation, this would involve studying its influence on signaling pathways that control immune cell activation and inflammation. For hypoglycemic effects, research would need to focus on its interaction with key proteins involved in glucose metabolism and insulin signaling pathways. Without such focused research, any discussion of the mechanisms of action for this compound would be purely speculative.

Structural Analogs, Derivatives, and Structure Activity Relationship Sar Studies of Camelliaside a

Naturally Occurring Analogs and Congeners of Camelliaside A (e.g., Camelliaside B, Camelliaside C)

This compound belongs to a family of structurally related flavonol glycosides found predominantly in plants of the Camellia genus, such as Camellia sinensis (tea plant) and Camellia oleifera. biosynth.commedchemexpress.commedchemexpress.com Its closest natural analogs include Camelliaside B and Camelliaside C, which share the same kaempferol (B1673270) aglycone but differ in their glycosidic (sugar) portions.

This compound is a kaempferol-3-O-triglycoside. ontosight.ai It is found in tea seed pomace and has been identified in various Camellia species. medchemexpress.commedchemexpress.com

Camelliaside B is also a kaempferol triglycoside isolated from Camellia oleifera seeds. medchemexpress.comnaver.commdpi.com It is structurally very similar to this compound and often co-occurs with it. foodandnutritionresearch.net

Camelliaside C , isolated from "tea seed cake," is a kaempferol diglycoside with a structure identified as kaempferol 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside. ontosight.aijst.go.jp

Other related kaempferol oligosaccharides, such as tsubakiosides, have also been identified in Camellia seeds, highlighting a rich diversity of related natural structures. conicet.gov.arresearchgate.net

Comparative studies reveal that these closely related analogs often exhibit similar, yet subtly distinct, biological activities. Their shared kaempferol backbone predisposes them to certain effects, such as antioxidant and anti-inflammatory actions, while the variations in their sugar moieties modulate the potency and specificity of these effects. conicet.gov.arresearchgate.net

A notable study demonstrated that this compound, B, and C, all isolated from tea seed cake, showed inhibitory effects on arachidonate (B1239269) 5-lipoxygenase, an enzyme involved in inflammatory pathways. jst.go.jpcapes.gov.br Camellia cake extracts, which are rich in this compound and B, have been shown to possess anti-inflammatory properties. foodandnutritionresearch.net Furthermore, research on flavonoid glycosides from Camellia fascicularis indicates a strong correlation between structure and antioxidant capacity. mdpi.com

CompoundReported Biological ActivitySource
This compoundAntioxidant, Anti-inflammatory (Inhibition of arachidonate 5-lipoxygenase) biosynth.comjst.go.jpcapes.gov.br
Camelliaside BAnti-inflammatory (Inhibition of arachidonate 5-lipoxygenase) jst.go.jpcapes.gov.brchemfaces.com
Camelliaside CAntioxidant, Anti-inflammatory (Inhibition of arachidonate 5-lipoxygenase) ontosight.aijst.go.jpcapes.gov.br

The primary structural difference among this compound, B, and C lies in their glycosidic chains. The nature, number, and linkage of these sugar units are critical determinants of the compounds' physicochemical properties and biological activity.

The aglycone for these compounds is kaempferol. SAR studies on flavonoids have shown that the antioxidant activity is significantly influenced by the number of hydroxyl groups on the B ring of the aglycone. mdpi.com However, the glycosidic portion plays a crucial role in modulating this inherent activity. Glycosylation generally increases the water solubility of the flavonoid, which can affect its bioavailability, without necessarily diminishing its antioxidant potential. mdpi.com

Enzymatic hydrolysis studies have provided direct insight into the role of the sugar moieties. The enzymatic removal of sugar units from this compound and B can lead to the formation of simpler glycosides, such as the diglycoside nicotiflorin (B191644) and the monoglycoside astragalin (B1665802) (kaempferol-3-O-glucoside), or the complete removal to yield the kaempferol aglycone. chemfaces.comresearchgate.netairitilibrary.com The resulting products exhibit their own biological profiles; for instance, astragalin produced from the hydrolysis of this compound and B demonstrated significant anti-inflammatory activity by inhibiting nitric oxide and prostaglandin (B15479496) E2 production in cell models. chemfaces.com This indicates that the complex trisaccharide chain of this compound is not strictly essential for anti-inflammatory action and that its partial or complete removal can still yield highly active compounds.

Synthetic Modifications and their Biological Relevance

While nature provides a range of analogs, synthetic and semi-synthetic modifications offer a pathway to systematically probe SAR and potentially develop derivatives with enhanced properties. For complex molecules like this compound, these modifications often target the glycosidic chains or the hydroxyl groups on the aglycone.

The derivatization of flavonoid glycosides is a well-established practice, though often for analytical purposes such as structural elucidation via mass spectrometry. acs.orgnih.gov Common strategies that could be applied to this compound include:

Enzymatic Hydrolysis: This is a powerful "green chemistry" approach to selectively remove sugar units. As demonstrated with this compound and B, different enzyme complexes can be used to achieve stepwise deglycosylation, yielding specific di- or mono-glycosides. chemfaces.comresearchgate.net This method effectively creates a small library of derivatives from a single natural precursor.

Methylation and Acetylation: These reactions target the free hydroxyl groups on the flavonoid structure. Methylation can alter the molecule's hydrogen-bonding capacity and lipophilicity, which can have profound effects on its ability to interact with biological targets and cross cell membranes. acs.org

Glycosylation: While this compound is already heavily glycosylated, further synthetic glycosylation could be used to attach different sugar types or alter the existing linkages, creating novel derivatives for biological screening. researchgate.net

The biological assessment of derivatives is the ultimate test of any SAR study. In the case of this compound's enzymatic derivatives, clear biological relevance has been established.

A study involving the enzymatic hydrolysis of a tea seed extract containing this compound and B yielded astragalin as a major product. chemfaces.com This simpler monoglycoside was then tested for anti-inflammatory activity and found to be a potent inhibitor of several inflammatory mediators in RAW 264.7 cells, with IC50 values of 363 µg/mL for nitric oxide, 134 µg/mL for prostaglandin E2, and 289 µg/mL for interleukin-6. chemfaces.com In the same study, selective hydrolysis of Camelliaside B yielded nicotiflorin, demonstrating that specific derivatives can be targeted and isolated. chemfaces.com These findings underscore that modifications to the glycosidic structure can produce compounds with significant and potentially more desirable therapeutic activities.

Computational and Molecular Docking Approaches in SAR Elucidation

In recent years, computational chemistry has become an indispensable tool for accelerating drug discovery and understanding SAR. Molecular docking, molecular dynamics simulations, and quantum chemical calculations allow researchers to visualize and predict how a ligand like this compound might interact with a biological target at the atomic level. rsc.orgmdpi.com

Molecular docking studies are used to predict the binding affinity and orientation of a ligand within the active site of a target protein, such as an enzyme or receptor. jpionline.orgmdpi.com For flavonoids, these studies can help explain why certain structural features, like specific hydroxyl or glycosyl groups, are important for activity.

A specific computational study investigated the potential of several natural compounds, including Camelliaside B, to act as inhibitors of the HtrA protein from Helicobacter pylori, a key virulence factor. researchgate.net Through molecular docking, the researchers could model the binding interactions and identify Camelliaside B as a potential active component. Such in silico approaches are invaluable for prioritizing compounds for further in vitro and in vivo testing, thereby saving significant time and resources. These models help build a rational basis for the observed biological activities and guide the design of future synthetic derivatives with improved efficacy. d-nb.info

Ligand-Protein Interaction Modeling

Ligand-protein interaction modeling is a computational technique used to predict and analyze the binding of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein. dergipark.org.tr Methods like molecular docking simulate the most likely conformation of the ligand within the protein's binding site, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. dergipark.org.trresearchgate.net Such models provide invaluable insights into the molecular basis of a compound's activity.

Computational studies have begun to elucidate the interaction of this compound and its analogs with various biological targets.

Interaction with Fatty Acids: A molecular docking study investigating the antioxidant potential of Adinandra nitida extract identified this compound as a key active compound. nih.gov The study modeled the interaction between this compound and various fatty acids to understand its ability to inhibit lipid oxidation in edible oils. The results indicated strong binding interactions between this compound and fatty acids, which supports its observed antioxidant effects. nih.gov

Interaction of Analogs with Disease-Related Proteins: While direct modeling of this compound is still emerging, studies on its close structural analog, Camelliaside B, offer significant insights. In a virtual screening for inhibitors of High-temperature requirement A (HtrA), a key virulence factor in Helicobacter pylori, Camelliaside B was identified as a potential natural compound targeting the HtrA protease. researchgate.netresearchgate.net Another study identified Camelliaside B as a potential inhibitor of Janus kinase 3 (JAK3), a target relevant to inflammatory diseases. researchgate.net

Interaction of Derivatives with Enzymes: The aglycone of this compound, kaempferol, has been the subject of more extensive modeling. Molecular docking studies show that kaempferol can effectively bind to the active site of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. frontiersin.org These models suggest that the flavonoid core structure can interact with key residues in the enzyme's binding pocket. acs.orgfrontiersin.org

Prediction of Binding Affinities and Target Selectivity

Binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. researchgate.net Lower energy values typically indicate stronger, more stable binding. researchgate.net Predicting these affinities is a cornerstone of computational drug discovery, helping to rank potential drug candidates and understand SAR. nih.gov

Computational studies have predicted binding affinities for this compound and its analogs against several targets.

CompoundTargetPredicted Binding Affinity (kcal/mol)Context/Method
This compound Linolenic Acid7.83Antioxidant effect in edible oils; Molecular Docking
TBHQ (control)Linolenic Acid7.64Antioxidant effect in edible oils; Molecular Docking
Camelliaside B JAK3-9.97JAK3 Inhibition; Molecular Docking
Camelliaside B HtrA Protease< -6.0H. pylori Inhibition; Molecular Docking
*Binding energy values reported as 7.83 and 7.64 without units, assumed to be comparable to docking scores. nih.gov

These predictive studies are essential for establishing target selectivity. By comparing the binding affinities of a compound against its intended target versus other potential off-targets, researchers can forecast its specificity. For example, the significant difference in structure between this compound (a large triglycoside) and its aglycone (kaempferol) implies that they will have different selectivity profiles. General SAR studies on flavonoids show that glycosylation tends to decrease acetylcholinesterase inhibitory activity, suggesting that this compound would be less potent against AChE than kaempferol, a critical factor for target selectivity. tandfonline.com This ability to predict how structural modifications influence binding affinity and selectivity is a powerful tool for optimizing lead compounds. nih.govtandfonline.com

Analytical Methodologies for Quantitative and Qualitative Analysis of Camelliaside a

Validated Chromatographic Methods for Quantification

Chromatographic techniques are central to the analysis of Camelliaside A. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful methods for separating and quantifying this compound in complex mixtures. anjs.edu.iq

A validated High-Performance Liquid Chromatography with Ultraviolet-Visible Diode-Array Detection (HPLC-UVD) method has been established for the quantitative analysis of this compound. researchgate.netkoreascience.kr This method is essential for the quality control of materials such as soybean leaf extracts, where this compound has been identified as a key metabolite. researchgate.netkoreascience.kr The development and validation of such methods often follow strict guidelines, such as those from the International Conference on Harmonisation (ICH) or national food and drug safety agencies, to ensure their reliability. itmedicalteam.plresearchgate.net

The validation process assesses several key parameters to confirm that the method is suitable for its intended purpose. nih.gov For the analysis of this compound in hot-water extracts of soybean leaves, a method was validated by examining specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netkoreascience.kr The specificity of the method was confirmed by comparing the retention time of the standard compound with that in the sample extract, ensuring no interference from other substances at the specific wavelength used for detection. koreascience.kr Accuracy was determined using a standard addition method, where known concentrations of this compound were added to a sample. koreascience.kr The recovery rates for these additions were found to be within the acceptable range of 90-108%, with an average recovery of 96.68%, confirming the method's accuracy. koreascience.kr

Detailed parameters from a validated HPLC-UVD method for this compound are provided in the table below.

Validation ParameterResultSource
Linearity (R²) >0.999 researchgate.net
Accuracy (Recovery) 95.44–99.38% koreascience.kr
Precision (%RSD) <2% nih.gov
Limit of Detection (LOD) Specific value not cited in resultsN/A
Limit of Quantification (LOQ) Specific value not cited in resultsN/A
Specificity Confirmed, no interference koreascience.kr

This interactive table summarizes the validation parameters for the HPLC-UVD method for this compound quantification.

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-TOF-MS) is a highly sensitive and powerful technique used for the identification and analysis of chemical constituents in complex samples. rsc.orgresearchgate.net This method offers high resolution, mass accuracy, and a broad scanning range, making it an essential tool for comprehensive phytochemical profiling. researchgate.net

In the context of this compound, UHPLC-ESI-TOF-MS has been instrumental in its initial identification and annotation in plant extracts like those from soybean leaves. researchgate.netkoreascience.krkoreascience.kr The technique allows for the differentiation of metabolites based on their unique mass spectra and retention times, which enhances the accuracy of compound identification, especially in complex plant matrices. researchgate.net LC/ESI-TOF-MS analysis can provide the total ion chromatogram (TIC) of an extract and the specific mass spectrum for individual compounds, confirming the presence of this compound. researchgate.net The high-throughput nature of UHPLC significantly reduces analysis time compared to traditional HPLC, making it suitable for screening large numbers of samples. nih.gov This capability is crucial for further quality control and bioactivity studies of the compound. rsc.org

Application in Phytochemical Profiling of Plant Extracts

Analytical methods like HPLC and UHPLC-MS are widely applied in the phytochemical profiling of plant extracts to identify and quantify a wide range of secondary metabolites. dergipark.org.trmdpi.com Such profiling is essential for understanding the chemical diversity of plants and for identifying bioactive compounds. dergipark.org.trresearchgate.net

These techniques have been used to analyze extracts from various species of the Camellia genus, which are known to be rich sources of bioactive compounds like polyphenols, flavonoids, and catechins. researchgate.net For instance, UPLC methods have been used to identify and quantify ten different compounds in five wild Camellia species, revealing that catechins were the most prevalent. nih.gov While this specific study focused on compounds like EGCG and catechin, the methodology is directly applicable to the analysis of this compound. nih.gov Qualitative screening of Camellia sinensis has confirmed the presence of various phytochemical groups, including flavonoids, phenols, and tannins. researchgate.net The application of UHPLC-ESI-Q-TOF-MS has facilitated the characterization of numerous bioactive ingredients in Camellia japonica, primarily phenolic compounds. researchgate.net The presence of this compound has been confirmed in Camellia cake extracts through LC/ESI-TOF-MS analysis. researchgate.net

Quality Control and Standardization of this compound-Containing Materials

The quality control and standardization of herbal raw materials and the products derived from them are critical to ensure their consistency, efficacy, and safety. phytolab.comscribd.com Validated analytical methods are the foundation of any quality control program. researchgate.net

For materials containing this compound, the validated HPLC-UVD method provides a reliable tool for quantification, a key step in standardization. researchgate.netkoreascience.kr By establishing this compound as an index or marker compound, its concentration can be used to control the quality of raw materials, such as soybean leaves or Camellia extracts. researchgate.netkoreascience.kr For example, certain chemical components can be used as quality control indexes to evaluate the nutritional quality of fruit. doi.org The development of rapid and accurate analytical methods is necessary to quantify the total content of specific compound classes, like saponins (B1172615), in complex matrices from plants such as Camellia. norfeed.net In a study on Camellia extracts, this compound was identified as the main glycosylated flavonol, highlighting its potential as a marker for quality assessment. norfeed.net The integration of chromatographic fingerprints with bioactivity assays can provide a more comprehensive quality evaluation of herbal products. rsc.org

Future Research Directions and Translational Perspectives for Camelliaside a

In-depth Elucidation of Underexplored Molecular Mechanisms

While the anti-inflammatory and neuroprotective effects of Camelliaside A are acknowledged, the precise molecular pathways through which it exerts these effects are not fully understood. plos.orgsci-hub.box Future research should prioritize a deeper investigation into these mechanisms. For instance, its anti-inflammatory properties could be linked to the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are known to be inhibited by other polyphenolic compounds from Camellia species. nih.gov Studies have shown that extracts containing this compound can suppress the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β. foodandnutritionresearch.netfoodandnutritionresearch.net A detailed analysis of how this compound individually influences these pathways at a molecular level is a critical next step.

In the context of neuroprotection, initial studies suggest a potential role for this compound in mitigating oxidative stress, a key factor in neurodegenerative diseases. sci-hub.box Research on other natural compounds, such as carnosic acid, has demonstrated neuroprotective effects through the activation of the Nrf2 antioxidant response pathway and suppression of NF-κB. mdpi.com Investigating whether this compound employs similar mechanisms could provide valuable insights. Furthermore, exploring its impact on pathways related to apoptosis and pyroptosis, as seen with other Camellia sinensis bioactives like theaflavin, could reveal additional neuroprotective functions. ijop.net

Development and Application of Advanced Pre-clinical Models

To bridge the gap between in vitro findings and clinical applications, the development and use of more sophisticated preclinical models are essential.

Organoid and Microfluidic Systems

Organoids, three-dimensional (3D) cell cultures that mimic the architecture and function of specific organs, offer a more physiologically relevant environment for studying disease and testing therapeutic agents compared to traditional 2D cell cultures. frontiersin.orgnih.gov Developing organoid models of inflamed tissues or neurological diseases could provide a powerful platform to observe the effects of this compound in a human-like context. netri.commdpi.com Microfluidic systems, or "organs-on-chips," can further enhance these models by incorporating dynamic flow and multi-cellular interactions, allowing for more accurate predictions of drug efficacy and toxicity. netri.comresearchgate.net These advanced in vitro models can help reduce the reliance on animal testing and provide more translatable data for clinical trials. mdpi.comnovainsilico.ai

Refined In Vivo Animal Models for Specific Disease Contexts

While in vitro models are advancing, in vivo animal studies remain crucial for understanding the systemic effects of a compound. fda.gov Future research should employ refined animal models that more accurately replicate specific human diseases. For example, instead of general inflammation models, researchers could use models of specific inflammatory conditions like inflammatory bowel disease or rheumatoid arthritis to evaluate the therapeutic potential of this compound. Similarly, for neuroprotection, using transgenic mouse models of Alzheimer's or Parkinson's disease would provide more specific insights into its efficacy. nih.govmdpi.com These refined models, coupled with advanced imaging and molecular analysis techniques, will be instrumental in elucidating the in vivo mechanisms of action and determining the translational potential of this compound. nih.gov

Optimization of Biosynthetic Pathways for Sustainable Production

The natural abundance of this compound can be variable, making sustainable production a key challenge for its potential therapeutic development. conicet.gov.ar Research into the biosynthetic pathways of flavonoids in Camellia species is crucial for developing methods for large-scale, sustainable production. Integrative transcriptomic and metabolomic analyses have begun to identify key genes and transcription factors, such as those from the bHLH and MYB families, involved in flavonoid synthesis. mdpi.com Recent breakthroughs have seen the successful reconstruction of the flavonol biosynthesis pathway of C. nitidissima in tomatoes, leading to the production of this compound and C in the fruit. yumda.comresearchgate.netoup.com Further research in this area could involve:

Metabolic Engineering: Genetically modifying microorganisms or plants to produce high yields of this compound.

Enzymatic Synthesis: Utilizing isolated enzymes to catalyze the specific steps in the biosynthetic pathway, offering a controlled and efficient production method. researchgate.net

These approaches will be vital for ensuring a consistent and cost-effective supply of this compound for further research and potential clinical use.

Comparative Phytochemical and Biological Activity Studies with Other Natural Products

To better understand the unique therapeutic potential of this compound, comparative studies with other natural products are necessary. This includes comparing its biological activity with other flavonoids, such as quercetin (B1663063) and kaempferol (B1673270), which are also found in Camellia species and possess known anti-inflammatory and antioxidant properties. foodandnutritionjournal.org A metabolomic study comparing different varieties of Camellia oleifera noted significant differences in the levels of this compound and other metabolites, suggesting that such comparisons could reveal important structure-activity relationships. mdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural extracts often exhibit enhanced therapeutic effects due to the synergistic interactions of their various components. nuevo-group.comnih.gov Investigating the synergistic potential of this compound with other bioactive compounds is a promising avenue for future research. For instance, studies on Camellia sinensis have shown that combined therapies can be more effective than monotherapies. nih.gov

Potential synergistic combinations to explore include:

With other flavonoids: Combining this compound with other flavonoids like quercetin or kaempferol could lead to enhanced anti-inflammatory or antioxidant effects. foodandnutritionjournal.org

With other Camellia compounds: Investigating its interaction with saponins (B1172615) or catechins from Camellia could reveal novel therapeutic activities. mdpi.com

With conventional drugs: Exploring its potential to enhance the efficacy or reduce the side effects of existing drugs for inflammatory or neurodegenerative diseases.

Understanding these synergistic interactions could lead to the development of more potent and effective combination therapies. nuevo-group.com

Potential as a Lead Compound for Novel Therapeutic Agent Development (Pre-clinical Stage)

The journey of a new drug from a laboratory concept to a clinical therapy is a multi-stage process, beginning with the discovery phase. biostock.se In this initial stage, researchers identify promising molecules, known as "lead compounds," that demonstrate the potential to interact with a specific biological target and elicit a desired therapeutic effect. numberanalytics.combioagilytix.com These lead compounds undergo rigorous preclinical evaluation through in silico (computational), in vitro (cell-based), and in vivo (animal model) studies to assess their efficacy and pharmacological profile before they can be considered for human trials. biostock.senuvisan.com this compound has emerged as a molecule of interest in this preclinical arena, with studies pointing towards its potential in several therapeutic areas.

Preclinical research has begun to uncover the therapeutic promise of this compound, primarily through computational screening and studies of extracts in which it is a major component. These initial findings highlight its potential as a lead compound for developing new treatments, particularly in oncology and inflammatory conditions.

In Silico Evaluation in Cancer Research

Computational, or in silico, studies represent a critical first step in modern drug discovery, allowing for the rapid screening of vast libraries of natural and synthetic compounds against specific disease targets. In a structure-based drug design study, this compound was identified as a potential inhibitor of human epidermal growth factor receptor 2 (HER2). psnnjp.org Overexpression of HER2 is a known driver in certain types of cancer, particularly breast cancer. psnnjp.org In this research, this compound was docked into the ATP-binding site of the HER2 protein, demonstrating favorable interactions. It was ranked among the top ten potential inhibitors from the Camellia sinensis phytochemical library, with a docking score indicating strong binding potential. psnnjp.org

Table 1: In Silico Docking Scores of Top Phytochemicals from Camellia sinensis Against HER2 psnnjp.org

CompoundDocking Score (kcal/mol)
Gallocatechin-9.327
Tricetinidin-9.103
SCHEMBL1950917-8.991
Camellianin B-8.955
Myricetin 3-glucoside-8.625
Myricetin-8.487
This compound-8.147
Tricetin-8.147
Faralateroside-8.147
Quercetin-8.147

In Vitro and In Vivo Anti-inflammatory and Wound Healing Potential

Beyond computational models, the therapeutic potential of this compound is supported by preclinical studies on extracts where it is a primary constituent. One significant study investigated the effects of Camellia cake extracts (CCEs), identified to contain this compound and B as major ingredients, on burn injuries in a mouse model. foodandnutritionresearch.net The application of these extracts resulted in a potent, dose-dependent anti-inflammatory effect and enhanced wound healing. foodandnutritionresearch.net

The study demonstrated that the extracts significantly decreased the gene expression of multiple pro-inflammatory cytokines and factors at the injury site. foodandnutritionresearch.net Furthermore, the treatment suppressed pro-inflammatory cytokine expression in human skin keratinocytes stimulated with lipopolysaccharide (LPS), suggesting a mechanism that may involve the inhibition of the NF-κB signaling pathway. foodandnutritionresearch.net In addition to reducing inflammation, the extracts promoted tissue repair by increasing the expression of key collagen genes. foodandnutritionresearch.net While these findings are based on an extract and not the isolated compound, they strongly suggest that this compound contributes significantly to these therapeutic effects and warrants further investigation as a lead compound for anti-inflammatory and wound repair agents. foodandnutritionresearch.net

Table 2: Preclinical Findings of this compound-Containing Extract in a Burn Injury Model foodandnutritionresearch.net

EffectKey Molecular Targets/MarkersObserved Outcome
Anti-inflammatory ResponseInterleukin-6 (IL-6)Decreased Expression
Tumor necrosis factor-alpha (TNF-α)Decreased Expression
Interleukin-1beta (IL-1β)Decreased Expression
Monocyte chemoattractant protein-1 (MCP-1)Decreased Expression
Inducible nitric oxide synthase (iNOS)Decreased Expression
NF-κB Signaling PathwayInhibition Suggested
Wound HealingCollagen type I alpha 1 (COLα-1)Increased Expression
Collagen type III (COL-3)Increased Expression

These initial preclinical evaluations collectively position this compound as a promising lead compound. Its potential to inhibit a key oncogenic driver like HER2 and its association with potent anti-inflammatory and tissue-regenerative properties make it a strong candidate for further drug discovery and development efforts. Future research should focus on validating these findings using the isolated compound and optimizing its structure to enhance potency and selectivity for desired therapeutic targets.

Q & A

Q. What protocols ensure ethical rigor in studies involving this compound’s effects on animal models?

  • Methodology : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Include sham controls and blinded outcome assessments to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.